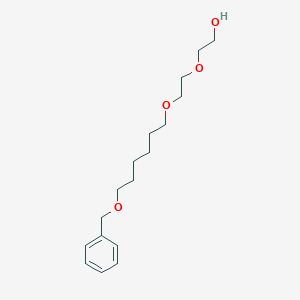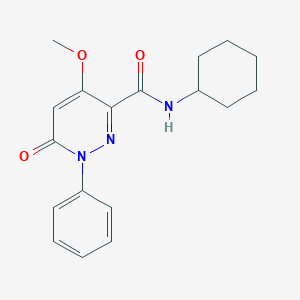
PEG3-C4-OBn
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PEG3-C4-OBn is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of the PROTAC SGK3 degrader-1 , which is a potent SKG3 degrader based on PROTAC .
Molecular Structure Analysis
The chemical formula of PEG3-C4-OBn is C17H28O4 . It has an exact mass of 296.20 and a molecular weight of 296.410 . The elemental analysis shows that it contains 68.89% Carbon, 9.52% Hydrogen, and 21.59% Oxygen .Physical And Chemical Properties Analysis
PEG3-C4-OBn is a liquid that appears colorless to light yellow . It has a solubility of ≥ 100 mg/mL in DMSO . The product should be stored at -20°C for 3 years, 4°C for 2 years, and in solvent at -80°C for 6 months or -20°C for 1 month .科学的研究の応用
PEGylation in Enhancing Drug Delivery Systems
PEGylation, the process of covalently attaching PEG chains to other molecules, significantly improves the pharmacokinetic properties of drugs. This modification leads to increased solubility, reduced immunogenicity, enhanced stability, and prolonged circulation time in the bloodstream. For instance, PEGylation has been applied to nanoparticles to create stealth particles that evade the immune system, increasing the drug's effective delivery to target sites (Suk et al., 2016; Berger et al., 2023).
Bioconjugation and Biomedical Applications
PEGylation is a key technique in bioconjugation, where PEG chains are attached to biomolecules such as peptides, proteins, or antibodies to improve their therapeutic properties. This modification can shield antigenic and immunogenic epitopes, reduce proteolytic degradation, and modify the biodistribution of the biomolecules (Roberts et al., 2002; Chapman, 2002).
Nanotechnology and Material Science
In nanotechnology, PEGylated materials, including carbon dots and lipid nanoparticles, are developed for various applications such as bioimaging, biolabeling, and as components in the fabrication of smart drug delivery systems. The PEGylation process improves the biocompatibility, stability, and functionality of these nanomaterials, making them suitable for biomedical applications (Jaiswal et al., 2012; Zomorodian et al., 2018).
Addressing PEG Immunogenicity and Alternatives
While PEGylation offers numerous benefits, concerns about PEG immunogenicity have led to research on alternative polymers. Efforts are ongoing to develop PEG alternatives that retain the beneficial properties of PEG but with reduced potential for immune response. This research is critical for the future of polymer therapeutics and drug delivery systems (Thai Thanh Hoang Thi et al., 2020; Barz et al., 2011).
Safety and Hazards
The safety data sheet indicates that PEG3-C4-OBn is classified as having acute toxicity, oral (Category 4), H302 . In case of inhalation, the victim should be moved into fresh air .
Relevant Papers One paper discusses how the mutant phenotypes of Peg3 are associated with the over-expression of genes involved in lipid metabolism . Another paper discusses how Peg3 may be involved in regulating the expression levels of several key genes in adipogenesis .
作用機序
Target of Action
PEG3-C4-OBn is a polyethylene glycol (PEG)-based PROTAC linker . The primary target of this compound is SGK3 . SGK3, or serum/glucocorticoid regulated kinase family member 3, is a protein kinase that plays a crucial role in cellular stress response, survival, and proliferation .
Mode of Action
The compound interacts with its target, SGK3, by forming a complex through the PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target’s ubiquitination and subsequent degradation by the proteasome . In this case, PEG3-C4-OBn is used in the synthesis of the PROTAC SGK3 degrader-1, which is a potent SGK3 degrader .
Biochemical Pathways
The biochemical pathway affected by PEG3-C4-OBn involves the ubiquitin-proteasome system . By promoting the degradation of SGK3, it can potentially influence pathways where SGK3 plays a role, such as cellular stress response and survival pathways .
Result of Action
The primary result of PEG3-C4-OBn’s action is the degradation of SGK3 . This can lead to changes at the molecular and cellular level, potentially affecting cell survival and proliferation .
特性
IUPAC Name |
2-[2-(6-phenylmethoxyhexoxy)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4/c18-10-13-20-15-14-19-11-6-1-2-7-12-21-16-17-8-4-3-5-9-17/h3-5,8-9,18H,1-2,6-7,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCUBCXUEWSFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933804.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2933805.png)
![N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide](/img/structure/B2933806.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2933811.png)
![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2933815.png)

![Ethyl 2-amino-1-[2-[(2-fluorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2933819.png)
![N-[2-(Oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide](/img/structure/B2933820.png)
![ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2933821.png)
![N-(2,4-difluorophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2933823.png)
![ethyl 2-(4-((4-methoxyphenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2933824.png)


![3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2933827.png)